4-(2-Furyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 4-(2-Furyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Brand Name: Vulcanchem
CAS No.: 137446-90-3
VCID: VC21403396
InChI: InChI=1S/C9H5N3O2S/c10-4-5-7(6-2-1-3-14-6)11-9(15)12-8(5)13/h1-3H,(H2,11,12,13,15)
SMILES: C1=COC(=C1)C2=C(C(=O)NC(=S)N2)C#N
Molecular Formula: C9H5N3O2S
Molecular Weight: 219.22g/mol

4-(2-Furyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

CAS No.: 137446-90-3

Cat. No.: VC21403396

Molecular Formula: C9H5N3O2S

Molecular Weight: 219.22g/mol

* For research use only. Not for human or veterinary use.

4-(2-Furyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile - 137446-90-3

Specification

CAS No. 137446-90-3
Molecular Formula C9H5N3O2S
Molecular Weight 219.22g/mol
IUPAC Name 6-(furan-2-yl)-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile
Standard InChI InChI=1S/C9H5N3O2S/c10-4-5-7(6-2-1-3-14-6)11-9(15)12-8(5)13/h1-3H,(H2,11,12,13,15)
Standard InChI Key NASUXDVGVOXDOR-UHFFFAOYSA-N
SMILES C1=COC(=C1)C2=C(C(=O)NC(=S)N2)C#N
Canonical SMILES C1=COC(=C1)C2=C(C(=O)NC(=S)N2)C#N

Introduction

Chemical Properties and Structure

Molecular Identification

4-(2-Furyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a heterocyclic compound belonging to the pyrimidine class of organic molecules. It is officially identified by its CAS number 137446-90-3 and possesses distinct molecular identification parameters that differentiate it from other pyrimidine derivatives. The IUPAC name for this compound is 6-(furan-2-yl)-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile, which provides a systematic description of its chemical structure. The compound's molecular formula is C9H5N3O2S, with a calculated molecular weight of 219.22 g/mol, indicating its relatively compact molecular size despite containing multiple functional groups.

Structural Features

The structure of 4-(2-Furyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile exhibits several distinctive features that contribute to its potential biological activity. The compound consists of a central dihydropyrimidine ring featuring an oxo group at position 6 and a mercapto (thiol) group at position 2. Additionally, a furan ring is attached at position 4, while a carbonitrile group occupies position 5 of the pyrimidine ring. The presence of these diverse functional groups creates multiple sites for potential hydrogen bonding, nucleophilic and electrophilic interactions, which may account for its possible biological activities.

The structural identifiers for this compound provide further insight into its molecular architecture:

Structural IdentifierValue
Standard InChIInChI=1S/C9H5N3O2S/c10-4-5-7(6-2-1-3-14-6)11-9(15)12-8(5)13/h1-3H,(H2,11,12,13,15)
Standard InChIKeyNASUXDVGVOXDOR-UHFFFAOYSA-N
SMILESC1=COC(=C1)C2=C(C(=O)NC(=S)N2)C#N
Canonical SMILESC1=COC(=C1)C2=C(C(=O)NC(=S)N2)C#N

Table 1: Structural identifiers of 4-(2-Furyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Synthesis Methods

Conventional Synthesis Approaches

The synthesis of pyrimidine derivatives typically involves condensation reactions or cyclization processes under controlled conditions. For compounds like 4-(2-Furyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, the synthetic pathway likely follows similar protocols to those used for related pyrimidine-5-carbonitriles. One potential approach would involve the reaction of appropriate precursors containing furyl groups with pyrimidine ring-forming reagents.

From the insights provided by research on similar compounds, a multi-component reaction approach may be applicable. This strategy often involves combining an aldehyde (in this case, likely a furaldehyde), a thiourea derivative, and a reactive nitrile compound such as ethyl cyanoacetate or malononitrile . The reaction of these precursors under appropriate conditions would lead to the formation of the pyrimidine ring system with the desired substitution pattern.

Recent Synthetic Developments

Recent advances in synthetic methodologies for pyrimidine derivatives suggest potential improvements for the synthesis of 4-(2-Furyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile. The use of ionic liquid catalysts, such as DIPEAc (diisopropylethylammonium acetate), has been reported to efficiently catalyze the synthesis of similar 4-oxo-6-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles . This approach represents a more environmentally friendly alternative to traditional methods and potentially offers higher yields and purity.

Based on the synthesis of related compounds, a potential synthetic route for 4-(2-Furyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile might involve:

  • Reaction of 2-furaldehyde with ethyl cyanoacetate or malononitrile

  • Incorporation of a sulfur-containing reagent such as S-methylisothiourea sulfate

  • Cyclization to form the pyrimidine ring

  • Subsequent modification to achieve the desired substitution pattern

Biological Activities and Applications

Structure-Activity Relationships

The structure-activity relationships of pyrimidine derivatives suggest that specific functional groups within 4-(2-Furyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile may contribute to its potential biological activities:

  • The pyrimidine ring serves as a privileged scaffold in medicinal chemistry, found in numerous approved drugs and bioactive compounds

  • The furan ring at position 4 may enhance binding affinity to specific biological targets

  • The mercapto group at position 2 could participate in critical interactions with enzymes or receptors

  • The carbonitrile group at position 5 potentially increases the compound's electron-withdrawing properties and may influence its reactivity and binding properties

Comparative analysis with similar compounds suggests that variations in the aryl substituent (in this case, the furyl group) significantly influence biological activity profiles. For example, studies on related compounds with different aryl substituents, such as 4-(4-chlorophenyl) or 4-(4-fluorophenyl) derivatives, have shown varied anticancer and antimicrobial activities .

Spectroscopic Characterization

Structural Confirmation Methods

Modern analytical techniques provide multiple approaches for confirming the structure of 4-(2-Furyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile. Mass spectrometry, particularly liquid chromatography-mass spectrometry (LCMS), would be valuable for confirming the molecular weight and formula of the compound . X-ray crystallography, if crystals of suitable quality can be obtained, would provide definitive confirmation of the three-dimensional structure of the molecule.

Additionally, advanced 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be beneficial for establishing the connectivity of atoms within the molecule. These methods would be particularly useful for confirming the positions of the furan ring, mercapto group, and carbonitrile group within the pyrimidine scaffold.

Comparative Analysis with Related Compounds

Structural Analogs

Several structural analogs of 4-(2-Furyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile have been reported in the literature, differing primarily in the substituent at position 4 of the pyrimidine ring. These analogs provide valuable comparative information for understanding the structural diversity and potential applications of this class of compounds.

Table 2: Structural comparison of 4-(2-Furyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile with related analogs

Activity Comparison

Research Perspectives and Future Directions

Promising Research Avenues

Several promising research avenues for 4-(2-Furyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile warrant exploration:

  • Comprehensive biological screening to determine its specific antimicrobial, antiviral, and anticancer properties

  • Structure modification studies to develop analogs with enhanced biological activity or improved pharmacokinetic properties

  • Investigation of potential mechanisms of action through molecular docking studies and enzyme inhibition assays

  • Development of green chemistry approaches for more environmentally friendly synthesis

  • Exploration of potential applications beyond medicinal chemistry, such as in material science or as synthetic intermediates

Future research on 4-(2-Furyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile could also benefit from interdisciplinary collaborations that combine expertise in synthetic chemistry, computational modeling, and biological screening. Such collaborative approaches would facilitate a more comprehensive understanding of this compound's properties and potential applications.

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